molecular formula C6H11BrO2 B8081332 2-(Bromomethyl)-2-methyl-1,4-dioxane

2-(Bromomethyl)-2-methyl-1,4-dioxane

Cat. No.: B8081332
M. Wt: 195.05 g/mol
InChI Key: BJKMWDZDHYJYTI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methyl-1,4-dioxane: is an organic compound characterized by a bromomethyl group attached to a dioxane ring. This compound is of interest due to its potential applications in organic synthesis and various industrial processes. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-methyl-1,4-dioxane typically involves the bromination of 2-methyl-1,4-dioxane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-methyl-1,4-dioxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as , , or .

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like or in polar aprotic solvents (e.g., ).

    Elimination Reactions: Strong bases such as in solvents like .

    Oxidation: Oxidizing agents such as or .

Major Products

    Nucleophilic Substitution: Products include , , and .

    Elimination: Formation of .

    Oxidation: Formation of and .

Scientific Research Applications

2-(Bromomethyl)-2-methyl-1,4-dioxane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Chemical Biology: Employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-2-methyl-1,4-dioxane exerts its effects is primarily through its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom, which can form radicals under appropriate conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-methyl-1,4-dioxane
  • 2-(Iodomethyl)-2-methyl-1,4-dioxane
  • 2-(Hydroxymethyl)-2-methyl-1,4-dioxane

Uniqueness

Compared to its analogs, 2-(Bromomethyl)-2-methyl-1,4-dioxane is unique due to the balance of reactivity and stability provided by the bromomethyl group. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. it is less reactive than iodine, providing a good compromise between reactivity and handling safety.

Properties

IUPAC Name

2-(bromomethyl)-2-methyl-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(4-7)5-8-2-3-9-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKMWDZDHYJYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCO1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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